molecular formula C26H14O10 B12272183 2-[4-(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carbonyloxy)phenyl]ethyl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate

2-[4-(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carbonyloxy)phenyl]ethyl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate

Cat. No.: B12272183
M. Wt: 486.4 g/mol
InChI Key: NUBZIIUEZXFHLD-UHFFFAOYSA-N
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Description

2-[4-(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carbonyloxy)phenyl]ethyl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate is a complex organic compound with a unique structure This compound is characterized by the presence of two benzofuran rings, each containing a 1,3-dioxo-1,3-dihydro moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carbonyloxy)phenyl]ethyl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate typically involves multi-step organic reactions. One common approach is the esterification of 5-isobenzofurancarboxylic acid with 4-hydroxyphenethyl alcohol, followed by cyclization to form the benzofuran rings. The reaction conditions often require the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production while maintaining the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carbonyloxy)phenyl]ethyl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

2-[4-(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carbonyloxy)phenyl]ethyl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[4-(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carbonyloxy)phenyl]ethyl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Isobenzofurancarboxylic acid: A precursor in the synthesis of the compound.

    1,3-Dioxo-1,3-dihydro-2-benzofuran-5-yl esters: Compounds with similar structures but different substituents.

Uniqueness

The uniqueness of 2-[4-(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carbonyloxy)phenyl]ethyl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate lies in its dual benzofuran rings and the presence of multiple reactive sites. This makes it a versatile compound for various chemical modifications and applications .

Properties

Molecular Formula

C26H14O10

Molecular Weight

486.4 g/mol

IUPAC Name

2-[4-(1,3-dioxo-2-benzofuran-5-carbonyl)oxyphenyl]ethyl 1,3-dioxo-2-benzofuran-5-carboxylate

InChI

InChI=1S/C26H14O10/c27-21(14-3-7-17-19(11-14)25(31)35-23(17)29)33-10-9-13-1-5-16(6-2-13)34-22(28)15-4-8-18-20(12-15)26(32)36-24(18)30/h1-8,11-12H,9-10H2

InChI Key

NUBZIIUEZXFHLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCOC(=O)C2=CC3=C(C=C2)C(=O)OC3=O)OC(=O)C4=CC5=C(C=C4)C(=O)OC5=O

Origin of Product

United States

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